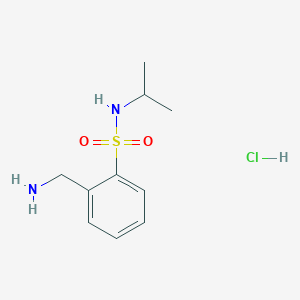

2-(Aminomethyl)-N-isopropylbenzenesulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

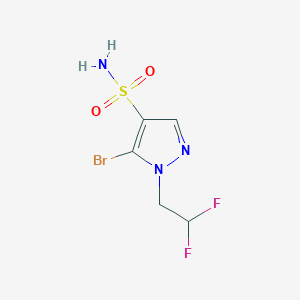

“2-(Aminomethyl)-N-isopropylbenzenesulfonamide hydrochloride” is a complex organic compound. It likely contains an aromatic benzene ring, an isopropyl group, a sulfonamide group, and an aminomethyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can undergo a variety of chemical reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo nucleophilic addition reactions with carbonyl compounds like aldehydes or ketones, forming imines or enamines .Scientific Research Applications

Chemical Synthesis and Modification

Sulfonamide compounds, including those structurally similar to 2-(Aminomethyl)-N-isopropylbenzenesulfonamide hydrochloride, play a significant role in chemical synthesis, particularly in the creation of heterocyclic compounds. For instance, the condensation of 2-aminobenzenesulfonamide with chloroalkyl isothiocyanates leads to the formation of benzothiadiazine dioxides, demonstrating the utility of sulfonamides in synthesizing complex heterocyclic structures (Chern et al., 1990). Such compounds are of interest due to their potential pharmacological properties.

Pharmacological Applications

Sulfonamide derivatives are explored extensively for their pharmacological potential. For example, novel sulfonamide compounds have been investigated for their ability to inhibit human carbonic anhydrase isoforms, a target for the development of therapeutic agents for conditions such as glaucoma, epilepsy, and cancer (Żołnowska et al., 2018). This highlights the relevance of sulfonamide compounds in designing drugs with specific biological activities.

Antitumor Applications

Sulfonamide-focused libraries have been screened for antitumor activities, identifying compounds with potential as cell cycle inhibitors. Compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have advanced to clinical trials due to their ability to disrupt tubulin polymerization, a mechanism of action that can be exploited in cancer treatment (Owa et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

The compound “2-(Aminomethyl)-N-isopropylbenzenesulfonamide hydrochloride” is a type of cationic polymer . Cationic polymers are known to target bacterial membranes . They are considered the last frontier in antibacterial development due to their rapid bactericidal effect and low propensity for emergence of resistance .

Mode of Action

The mode of action of this compound involves interaction with bacterial membranes. The compound promotes bacterial membrane permeability, allowing antibiotics to reach their intracellular target . This interaction results in changes to the bacterial cell, leading to its death .

Biochemical Pathways

It is known that cationic polymers, such as this compound, can disrupt bacterial membrane-related resistance mechanisms . This disruption can affect various biochemical pathways within the bacterial cell, leading to its death .

Pharmacokinetics

Similar compounds, such as tetracyclines and glycylcyclines, are known to have poor absorption after food (group 1), while others like doxycycline and minocycline are more reliably absorbed orally (group 2) . The bioavailability of this compound would depend on its specific chemical structure and formulation.

Result of Action

The result of the compound’s action is the death of bacterial cells. By promoting bacterial membrane permeability, the compound allows antibiotics to reach their intracellular targets, disrupting normal cellular functions and leading to cell death .

properties

IUPAC Name |

2-(aminomethyl)-N-propan-2-ylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S.ClH/c1-8(2)12-15(13,14)10-6-4-3-5-9(10)7-11;/h3-6,8,12H,7,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQCJJRXTFFRAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC=C1CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-N-isopropylbenzenesulfonamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2861015.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2861020.png)

![3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2861028.png)

![1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone](/img/structure/B2861029.png)

![Sodium 2-[(2-oxopropyl)sulfanyl]acetate](/img/structure/B2861031.png)